![molecular formula C20H20N2O2 B3001072 2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 900019-67-2](/img/structure/B3001072.png)

2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

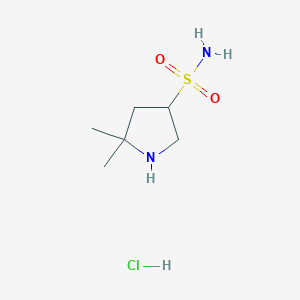

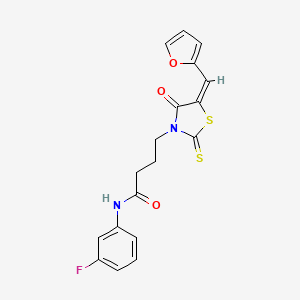

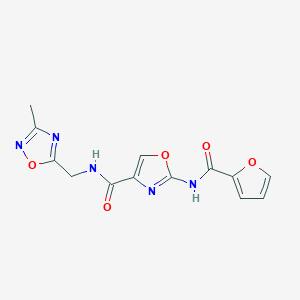

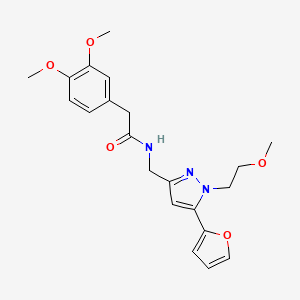

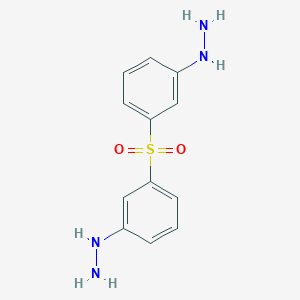

2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C20H20N2O2 and its molecular weight is 320.392. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The imidazo[1,2-a]pyridine carboxylic acid framework, including 2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid, can be synthesized through various methods. Du Hui-r (2014) outlined a process involving alkylation, cyclization, chlorination, and Suzuki cross-coupling/hydrolysis to produce cyclopropane derivatives of this compound (Du Hui-r, 2014). Another significant advancement in the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines and bromopyruvic acid was developed using continuous flow synthesis, offering advantages over traditional in-flask methods (A. Herath, R. Dahl, N. Cosford, 2010).

Medicinal Chemistry Applications

The imidazo[1,2-a]pyridine scaffold, including derivatives like this compound, is recognized for its broad range of applications in medicinal chemistry. It has been used in the synthesis of compounds with anticancer, antimycobacterial, antileishmanial, and anticonvulsant activities, among others. This scaffold is also present in various marketed preparations, demonstrating its significance in drug discovery (A. Deep, R. Bhatia, R. Kaur, et al., 2016).

Antimicrobial Properties

Some derivatives of imidazo[1,2-a]pyridine, including the 2-carboxylic acid variants, have been evaluated for their antimicrobial activity. For instance, imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives were synthesized and examined for antimicrobial properties, showcasing the potential of this chemical structure in developing new antimicrobial agents (G. Turan-Zitouni, Y. Blache, K. Güven, 2001).

Catalytic Activity

The imidazo[1,2-a]pyridine derivatives have been studied for their catalytic activities as well. For example, various imidazolo[1,2-a]pyridine compounds were synthesized and examined for their effectiveness as catalysts in the oxidation of catechol to o-quinone, demonstrating the versatility of this chemical structure in catalytic applications (R. Saddik, M. Khoutoul, N. Benchat, et al., 2012).

Safety and Hazards

Zukünftige Richtungen

Imidazopyridines, including “2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid”, have shown significant anti-inflammatory activity . They have a wide range of applications in medicinal chemistry and material science . Therefore, future research may focus on exploring these applications further and developing new synthesis strategies for these compounds .

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Imidazo[1,2-a]pyridines are often functionalized via radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions can lead to the formation of complexes with biological targets, potentially altering their function .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in various biochemical processes due to their ability to form complexes with biological targets .

Result of Action

The formation of complexes with biological targets can potentially alter their function, leading to changes at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid . For instance, the presence of transition metals can facilitate the functionalization of imidazo[1,2-a]pyridines . Additionally, safety data suggests that exposure to this compound may cause skin and eye irritation, and it may have specific target organ toxicity .

Eigenschaften

IUPAC Name |

2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c23-20(24)17-10-11-19-21-18(13-22(19)12-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h6-14H,1-5H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBWTCBOJUSNPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C3=CN4C=C(C=CC4=N3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3R,4S)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B3000990.png)

![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenethylurea](/img/structure/B3000992.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B3000995.png)

![8-Bromospiro[4.5]decane](/img/structure/B3001000.png)

![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B3001010.png)

![N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-nitrobenzamide](/img/structure/B3001012.png)